(3-Methoxy-2-methylphenyl)boronic acid
Overview
Description
(3-Methoxy-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxy group at the third position and a methyl group at the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (3-Methoxy-2-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of boronic acids also allows them to be used in various environmental conditions . .
Biochemical Analysis
Biochemical Properties
Boronic acids, including (3-Methoxy-2-methylphenyl)boronic acid, are known to interact with various biomolecules. They have been reported to bind with sugars, which can lead to changes in fluorescence intensities . This property has led to their use in fluorescence-based sensors .
Molecular Mechanism
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction . In this reaction, boronic acids undergo transmetalation, transferring a nucleophilic organic group from boron to palladium .
Temporal Effects in Laboratory Settings
This compound is a stable compound that can be stored at temperatures between 2-8°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been reported in the literature.
Metabolic Pathways
Boronic acids, including this compound, are involved in various metabolic pathways due to their ability to form carbon–carbon bonds in reactions such as the Suzuki–Miyaura coupling .
Subcellular Localization
The localization of boronic acids can be influenced by their interactions with other molecules, such as sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylphenyl)boronic acid typically involves the reaction of 3-methoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents are used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Scientific Research Applications
(3-Methoxy-2-methylphenyl)boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the methyl group at the second position.
4-Methoxy-2-methylphenylboronic acid: Similar structure but the methoxy group is at the fourth position.
(3-Methylphenyl)boronic acid: Similar structure but lacks the methoxy group.
Uniqueness: (3-Methoxy-2-methylphenyl)boronic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct advantages in specific synthetic applications, making it a valuable compound in organic chemistry .
Properties
IUPAC Name |
(3-methoxy-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOIOAMTHXGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706773 | |
Record name | (3-Methoxy-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313617-76-3 | |
Record name | (3-Methoxy-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-2-methylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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